3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
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Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is an organic compound belonging to the class of oxazines It is characterized by a fused benzene and oxazine ring system with a nitrile group attached to the third carbon of the oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile typically involves the reaction of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the nitrile group. One common method involves the use of copper(I) cyanide and 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride . The reaction is carried out under inert atmosphere and room temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted oxazine derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the oxazine ring system can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3,4-Dihydro-2H-1,4-benzo[b]thiazine derivatives
Uniqueness
3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitrile group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOPYISLMSLYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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